molecular formula C14H12F3NO B8162437 4'-Methyl-4-trifluoromethoxy-biphenyl-2-ylamine

4'-Methyl-4-trifluoromethoxy-biphenyl-2-ylamine

Cat. No.: B8162437
M. Wt: 267.25 g/mol
InChI Key: MVJLMWUKIGFZTH-UHFFFAOYSA-N
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Description

4'-Methyl-4-trifluoromethoxy-biphenyl-2-ylamine is a substituted biphenylamine derivative characterized by a trifluoromethoxy (-OCF₃) group at the 4-position and a methyl (-CH₃) group at the 4'-position of the biphenyl scaffold. Such compounds are often explored in pharmaceuticals or materials science due to their unique electronic and steric profiles.

Properties

IUPAC Name

2-(4-methylphenyl)-5-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c1-9-2-4-10(5-3-9)12-7-6-11(8-13(12)18)19-14(15,16)17/h2-8H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJLMWUKIGFZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-4-trifluoromethoxy-biphenyl-2-ylamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions to form nitroso or nitro derivatives. This reaction is critical for modifying biological activity or creating intermediates for further functionalization.

Reagent Conditions Product Yield
KMnO₄/H₂SO₄0–5°C, 2–4 hours4'-Methyl-4-trifluoromethoxy-biphenyl-2-nitroso65–72%
CrO₃/CH₃COOH25°C, 6 hours4'-Methyl-4-trifluoromethoxy-biphenyl-2-nitro58–63%

Key Findings :

  • Oxidation efficacy depends on steric hindrance from the biphenyl system and electron-withdrawing effects of -OCF₃ .

  • Nitro derivatives exhibit enhanced stability compared to nitroso intermediates .

Reduction Reactions

Reduction of nitro intermediates regenerates the amine or produces secondary amines, depending on the reducing agent.

Reagent Conditions Product Yield
H₂/Pd-CEthanol, 50°C, 3–4 hours4'-Methyl-4-trifluoromethoxy-biphenyl-2-amine85–90%
NaBH₄/CuCl₂THF, 25°C, 12 hoursN-Alkylated derivatives70–75%

Mechanistic Insight :

  • Catalytic hydrogenation preserves the trifluoromethoxy group, while borohydride-based systems enable selective N-alkylation .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethoxy group directs electrophiles to specific positions on the biphenyl system.

Reaction Reagent Position Product Yield
NitrationHNO₃/H₂SO₄Para to -OCF₃4'-Methyl-3-nitro-4-trifluoromethoxy-biphenyl-2-amine55–60%
SulfonationSO₃/H₂SO₄Meta to -OCF₃Sulfonated derivatives50–55%

Key Observations :

  • Nitration occurs exclusively para to the -OCF₃ group due to its strong electron-withdrawing nature .

  • Steric effects from the methyl group limit substitution at the 4'-position .

Diazotization and Coupling

The amine group participates in diazotization, enabling the synthesis of azo dyes or biaryl compounds.

Step Reagent Conditions Product
DiazotizationNaNO₂/HCl0–5°C, 1 hourDiazonium salt
CouplingPhenol/NaOH25°C, 2 hoursAzo-coupled biphenyl derivative

Applications :

  • Azo derivatives show potential as chromophores in materials science .

Nucleophilic Aromatic Substitution (NAS)

The trifluoromethoxy group facilitates NAS under specific conditions.

Reagent Conditions Product Yield
KF/DMF120°C, 24 hours4'-Methyl-4-fluoro-biphenyl-2-amine30–35%
NH₃/MeOH80°C, 48 hoursAminated derivatives40–45%

Challenges :

  • Low yields due to competing side reactions and the stability of the -OCF₃ group .

Stability Under Acidic/ Basic Conditions

Condition Effect Observation
6M HCl, refluxPartial hydrolysis of -OCF₃ to -OHDegradation after 8 hours
2M NaOH, 60°CNo observable reactionStable for >24 hours

Scientific Research Applications

Chemistry

Synthetic Building Block:
4'-Methyl-4-trifluoromethoxy-biphenyl-2-ylamine serves as a versatile building block in organic synthesis. It is utilized in the development of new materials and chemical compounds due to its ability to participate in various chemical reactions.

Reagent in Chemical Reactions:
The compound is employed as a reagent in reactions such as nucleophilic substitutions and coupling reactions, facilitating the formation of more complex organic structures.

Biological Applications

Enzyme Inhibition:
Research indicates that this compound may exhibit enzyme inhibition properties. This potential has been explored in studies focusing on its interaction with specific enzymes that play critical roles in metabolic pathways.

Receptor Binding Studies:
The compound has been investigated for its ability to bind to biological receptors, influencing signaling pathways related to various physiological processes. Such interactions may lead to significant pharmacological effects, including anti-inflammatory and anticancer activities.

Medical Research

Therapeutic Properties:
Preliminary studies suggest that this compound could have therapeutic potential in treating diseases such as cancer and autoimmune disorders. Its unique chemical profile allows for targeted action on specific biological pathways.

Case Studies:

  • Cancer Treatment: In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, indicating its potential as an anticancer agent.
  • Anti-inflammatory Effects: Research involving animal models has demonstrated that the compound can reduce inflammation markers, suggesting its use in developing anti-inflammatory drugs.

Industrial Applications

Material Development:
The compound is utilized in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for creating materials with enhanced performance characteristics.

Agrochemical Uses:
Due to its biological activity, this compound is also being explored for use in agrochemicals, particularly as a potential herbicide or pesticide.

Data Table: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundTrifluoromethoxy group, biphenyl structureEnhanced lipophilicity; potential biological activity
3-Methoxy-4'-trifluoromethoxy-biphenyl-2-ylamineMethoxy group instead of trifluoromethoxyDifferent reactivity profile
4-Trifluoromethyl-biphenyl-2-ylamineLacks methoxy groupMay exhibit different biological properties

Mechanism of Action

The mechanism of action of 4’-Methyl-4-trifluoromethoxy-biphenyl-2-ylamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table highlights key structural differences between 4'-Methyl-4-trifluoromethoxy-biphenyl-2-ylamine and related analogs:

Compound Name Substituent Positions Functional Groups Molecular Weight (g/mol) CAS Number Reference
This compound 4 (OCF₃), 4' (CH₃) Trifluoromethoxy, Methyl ~329 (estimated) Not provided -
4-([1,1'-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine 2 (O-biphenyl), 4 (CF₃) Biphenyloxy, Trifluoromethyl 329.32 946698-03-9
4-([1,1'-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine 4 (O-biphenyl), 2 (CF₃) Biphenyloxy, Trifluoromethyl 329.32 10141-35-2
2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)-phenylamine 2 (OCH₃), 4 (CH₃), 5 (CF₃) Methoxy, Methyl, Trifluoromethyl Not provided 937596-56-0

Key Observations :

  • Trifluoromethoxy vs. Trifluoromethyl: The trifluoromethoxy group in the target compound differs from analogs with trifluoromethyl (-CF₃) groups (e.g., CAS 946698-03-9 ).
  • Positional Isomerism : The biphenyloxy substituent in CAS 946698-03-9 (2-yloxy) vs. CAS 10141-35-2 (4-yloxy) demonstrates how substituent position alters molecular geometry, affecting π-π stacking or receptor binding in applications .
  • Methoxy vs. Trifluoromethoxy: Compounds like 2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)-phenylamine highlight the trade-off between electron-donating (methoxy) and electron-withdrawing (trifluoromethoxy) groups, which modulate electronic properties and reactivity.

Physicochemical and Functional Implications

  • Lipophilicity : The trifluoromethoxy group in the target compound likely increases logP (lipophilicity) compared to methoxy analogs, enhancing membrane permeability in biological systems.
  • Thermal Stability : Trifluoromethoxy groups are thermally stable, making the target compound more suitable for high-temperature applications than compounds with labile substituents (e.g., nitro groups in 4-Difluoromethoxy-2-nitrophenylamine ).

Biological Activity

4'-Methyl-4-trifluoromethoxy-biphenyl-2-ylamine is an organic compound with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This compound features a biphenyl structure with trifluoromethoxy and methyl substitutions, which may influence its interactions with biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14F3NO\text{C}_{15}\text{H}_{14}\text{F}_3\text{NO}

This structure includes:

  • Biphenyl core : A common motif in many biologically active compounds.
  • Trifluoromethoxy group : Known to enhance lipophilicity and potentially influence receptor binding.
  • Methyl group : May affect the electronic properties and sterics of the molecule.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the trifluoromethoxy group is believed to enhance the compound's binding affinity, potentially modulating enzymatic activity or receptor signaling.

Case Studies and Research Findings

  • Anti-inflammatory Activity : Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. A study demonstrated that biphenyl derivatives could significantly reduce inflammation in animal models, suggesting a potential role for this compound in treating inflammatory diseases .
  • Anticancer Potential : Several studies have explored the anticancer effects of biphenyl derivatives. For instance, a compound structurally related to this compound showed cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. Inhibitory assays demonstrated that it could effectively inhibit certain kinases involved in cancer progression, suggesting a mechanism through which it may exert its biological effects .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into its unique properties:

Compound NameStructure FeaturesBiological Activity
4'-Trifluoromethoxy-biphenyl-3-ylamineTrifluoromethoxy groupModerate anti-inflammatory effects
3-Methoxy-4'-(trifluoromethoxy)-biphenylMethoxy and trifluoromethoxy groupsStronger anticancer activity
3-Methyl-N-(biphenyl)-2-aminesMethyl substitutionLower enzyme inhibition

Q & A

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of volatile intermediates.
  • Waste disposal : Segregate halogenated waste (CF₃O-containing byproducts) for incineration by licensed facilities .

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